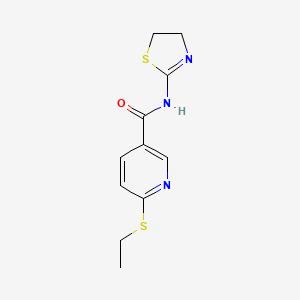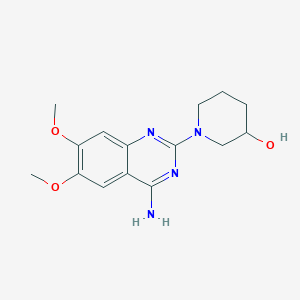![molecular formula C22H22N4OS B7562014 2-[[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylmethyl]-1H-benzimidazole](/img/structure/B7562014.png)
2-[[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylmethyl]-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylmethyl]-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. This compound is a benzimidazole derivative that has been synthesized using a unique method, and its mechanism of action and physiological effects have been extensively studied.
Wissenschaftliche Forschungsanwendungen
2-[[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylmethyl]-1H-benzimidazole has numerous applications in scientific research. It has been used as a ligand in the design and synthesis of new metal complexes with potential applications in catalysis, materials science, and drug discovery. The compound has also been studied for its potential as an anticancer agent, with promising results in preclinical studies. Additionally, it has been used as a probe in biochemical assays to study the interactions between proteins and nucleic acids.
Wirkmechanismus
The mechanism of action of 2-[[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylmethyl]-1H-benzimidazole is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell proliferation. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is often disrupted in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of key enzymes involved in cancer cell proliferation. Additionally, it has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylmethyl]-1H-benzimidazole in lab experiments is its high yield synthesis method, which allows for the production of large quantities of the compound. Additionally, its potential applications in various fields make it a versatile compound for scientific research. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for the study of 2-[[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylmethyl]-1H-benzimidazole. One direction is the continued study of its potential as an anticancer agent, with a focus on optimizing its efficacy and reducing its toxicity. Another direction is the study of its potential applications in the treatment of inflammatory diseases, which may provide a new avenue for drug discovery. Additionally, the compound's potential as a ligand in the design of new metal complexes could lead to the development of new materials with unique properties. Overall, the study of this compound has the potential to contribute significantly to various fields of scientific research.
Synthesemethoden
The synthesis of 2-[[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylmethyl]-1H-benzimidazole involves the reaction of 5-phenylimidazole-4-carbaldehyde with 2-(bromomethyl)tetrahydrofuran followed by the addition of sodium sulfide. The resulting product is then treated with 1,2-diaminobenzene to obtain the final product. This method has been optimized to provide high yields of the compound, which is essential for its use in scientific research.
Eigenschaften
IUPAC Name |
2-[[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylmethyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4OS/c1-2-7-16(8-3-1)20-13-23-22(26(20)14-17-9-6-12-27-17)28-15-21-24-18-10-4-5-11-19(18)25-21/h1-5,7-8,10-11,13,17H,6,9,12,14-15H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUDOKRMHIITLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=CN=C2SCC3=NC4=CC=CC=C4N3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Phenyl-3-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]urea](/img/structure/B7561937.png)
![[2-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl] 5-chloro-1,3-dimethylpyrazole-4-carboxylate](/img/structure/B7561941.png)
![[2-(2-iodoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561952.png)
![[2-oxo-2-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561958.png)
![Azetidin-1-yl-[4-methyl-2-(2-methylpropyl)-1,3-thiazol-5-yl]methanone](/img/structure/B7561959.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]propanamide](/img/structure/B7561965.png)
![N-[[5-(1,3-benzothiazol-2-yl)furan-2-yl]methyl]acetamide](/img/structure/B7561971.png)
![[2-[(3-ethoxycarbonyl-5-methyl-4-phenylthiophen-2-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561979.png)
![ethyl (Z)-3-[4-[[4-(azepan-1-yl)-3-nitrobenzoyl]amino]phenyl]-2-cyanoprop-2-enoate](/img/structure/B7561986.png)
![N-[(1-morpholin-4-ylcyclohexyl)methyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B7561990.png)
![N-(3,4-dihydro-2H-chromen-4-yl)-1-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B7562002.png)


![N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B7562023.png)